molecular formula C9H18O3 B1605964 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- CAS No. 55956-25-7

2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-

Cat. No.: B1605964
CAS No.: 55956-25-7
M. Wt: 174.24 g/mol
InChI Key: PDCBTSVBFUQBNN-UHFFFAOYSA-N
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Description

“2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-” is a chemical compound with the molecular formula C9H18O3 . Its molecular weight is 174.2374 . The IUPAC Standard InChI is InChI=1S/C9H18O3/c1-4-5-11-7-9(3)12-6-8(2)10/h4,8-10H,1,5-7H2,2-3H3 .


Molecular Structure Analysis

The molecular structure of “2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-” is available as a 2d Mol file . The structure includes a propenyl group attached to an ether group, which is further connected to a propanol group .


Physical and Chemical Properties Analysis

The predicted boiling point of “2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-” is 238.8±20.0 °C . The predicted density is 0.951±0.06 g/cm3 . The predicted pKa is 14.42±0.20 .

Scientific Research Applications

Synthesis and Thermal Transformations

A study by Dmitrieva et al. (2005) explored the synthesis and thermal transformations of various compounds including 1-[2-(vinyloxy)ethoxy]- and 1-(allyloxy)-5-hexyn-2-ols, -5-phenyl-4-pentyn-2-ols, and -3-bromo-2-propanols. This research demonstrated that these compounds undergo interesting transformations, such as intramolecular cyclization, under specific conditions, showcasing the versatility of such chemicals in synthetic organic chemistry (Dmitrieva, Nikitina, Albanov, & Nedolya, 2005).

Etherification Reactions and Thermodynamic Analysis

Badia et al. (2016) conducted a thermodynamic analysis of etherification reactions involving isobutene and linear primary alcohols. This study highlighted the synthesis of various ethers, such as MTBE and ETBE, providing insight into the chemical equilibria and thermodynamic properties involved in these reactions. Such information is vital for industrial applications where these ethers are produced (Badia, Fité, Bringué, Ramírez, & Cunill, 2016).

Gas Chromatographic Analysis Artifacts

Warnaar (1976) identified the formation of certain cinnamoyl derivatives as artifacts during gas chromatographic analysis. This study illustrates the complexity of analytical methods in chemistry, where reactions such as saponification can yield unexpected products, affecting the accuracy and interpretation of chromatographic data (Warnaar, 1976).

Properties

IUPAC Name

1-(1-prop-2-enoxypropan-2-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-4-5-11-7-9(3)12-6-8(2)10/h4,8-10H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCBTSVBFUQBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(C)COCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880919
Record name 2-propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55956-25-7
Record name 2-Propanol, 1-(1-methyl-2-(2-propenyloxy)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055956257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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